Cas no 1270385-91-5 (3-(Thiophen-3-yl)morpholine)
3-(Thiophen-3-yl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Thiophen-3-yl)morpholine
- 3-thiophen-3-ylmorpholine
- DB-228410
- Morpholine, 3-(3-thienyl)-
- SB46108
- 1270385-91-5
- AKOS006343345
- EN300-1264700
- A908355
- SB47933
- DTXSID40710414
-
- MDL: MFCD18699972
- Inchi: 1S/C8H11NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h1,4,6,8-9H,2-3,5H2
- InChI Key: WEKPXSKFUJQROB-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1COCCN1
Computed Properties
- Exact Mass: 169.05613515g/mol
- Monoisotopic Mass: 169.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 49.5Ų
3-(Thiophen-3-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM163338-1g |
3-(thiophen-3-yl)morpholine |
1270385-91-5 | 95% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM163338-1g |
3-(thiophen-3-yl)morpholine |
1270385-91-5 | 95% | 1g |
$525 | 2024-08-02 | |
| Alichem | A169005718-1g |
3-(Thiophen-3-yl)morpholine |
1270385-91-5 | 95% | 1g |
565.76 USD | 2021-06-01 | |
| eNovation Chemicals LLC | D547356-1g |
3-(Thiophen-3-yl)Morpholine |
1270385-91-5 | 97% | 1g |
$952 | 2024-05-24 | |
| Enamine | EN300-1264700-0.05g |
3-(thiophen-3-yl)morpholine |
1270385-91-5 | 0.05g |
$1417.0 | 2023-05-26 | ||
| Enamine | EN300-1264700-0.1g |
3-(thiophen-3-yl)morpholine |
1270385-91-5 | 0.1g |
$1484.0 | 2023-05-26 | ||
| Enamine | EN300-1264700-0.25g |
3-(thiophen-3-yl)morpholine |
1270385-91-5 | 0.25g |
$1551.0 | 2023-05-26 | ||
| Enamine | EN300-1264700-0.5g |
3-(thiophen-3-yl)morpholine |
1270385-91-5 | 0.5g |
$1619.0 | 2023-05-26 | ||
| Enamine | EN300-1264700-1.0g |
3-(thiophen-3-yl)morpholine |
1270385-91-5 | 1g |
$1686.0 | 2023-05-26 | ||
| Enamine | EN300-1264700-2.5g |
3-(thiophen-3-yl)morpholine |
1270385-91-5 | 2.5g |
$3304.0 | 2023-05-26 |
3-(Thiophen-3-yl)morpholine Suppliers
3-(Thiophen-3-yl)morpholine Related Literature
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3-(Thiophen-3-yl)morpholine
3-(Thiophen-3-yl)morpholine (CAS 1270385-91-5): A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications
The 3-(Thiophen-3-yl)morpholine (CAS 1270385-91-5) represents an important class of heterocyclic compounds that has gained significant attention in both pharmaceutical research and material science. This thiophene-morpholine hybrid molecule combines the unique electronic properties of thiophene with the structural flexibility of morpholine, making it a valuable building block for various applications.
From a structural perspective, 3-(Thiophen-3-yl)morpholine features a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) attached to the 3-position of a thiophene ring. This particular thiophene derivative has become increasingly important in drug discovery due to its ability to modulate biological activity while maintaining favorable physicochemical properties.
Recent studies highlight the growing interest in morpholine-containing compounds as potential therapeutic agents. The 3-(Thiophen-3-yl)morpholine scaffold has shown promise in the development of kinase inhibitors, particularly for cancer treatment. Researchers are exploring its potential in targeting specific protein kinases while minimizing off-target effects, a current hot topic in precision medicine.
Beyond pharmaceuticals, this thiophene-morpholine derivative has applications in material science. Its conjugated system makes it interesting for organic electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics. The compound's electron-rich nature and potential for structural modification make it a candidate for developing new functional materials with tailored electronic properties.
The synthesis of 3-(Thiophen-3-yl)morpholine typically involves coupling reactions between appropriately functionalized thiophene and morpholine precursors. Recent advances in heterocyclic chemistry have led to more efficient synthetic routes, addressing one of the common challenges in working with such complex molecular architectures.
From a drug development perspective, the morpholine-thiophene hybrid structure offers several advantages. The morpholine ring can improve solubility and bioavailability, while the thiophene moiety can contribute to target binding affinity. This balance makes 3-(Thiophen-3-yl)morpholine particularly valuable in medicinal chemistry, where researchers frequently search for "bioisosteric replacements" or "privileged scaffolds" in drug design.
In material science applications, researchers are investigating how the thiophene-morpholine combination affects charge transport properties. The compound's potential as a building block for conjugated polymers is particularly exciting, given the current focus on sustainable and flexible electronic materials.
The stability profile of 3-(Thiophen-3-yl)morpholine makes it suitable for various experimental conditions. Unlike some heterocyclic compounds that are sensitive to air or moisture, this derivative demonstrates good stability under standard laboratory conditions, which is frequently mentioned in research queries about "stable heterocyclic compounds" or "air-stable organic semiconductors."
Recent patent literature reveals growing commercial interest in 3-(Thiophen-3-yl)morpholine derivatives, particularly in the areas of small molecule therapeutics and electronic materials. Companies specializing in custom synthesis and building block chemistry have reported increased demand for this compound and its analogs.
From a safety perspective, while 3-(Thiophen-3-yl)morpholine should always be handled with appropriate precautions typical for laboratory chemicals, it doesn't fall under special regulatory categories that would limit its research applications. This makes it accessible for academic and industrial research teams working on diverse projects.
The compound's structure-activity relationship (SAR) has become a subject of particular interest in medicinal chemistry. Researchers are systematically modifying different positions of the thiophene-morpholine core to understand how these changes affect biological activity, addressing common search queries about "SAR studies of heterocyclic compounds."
In the context of green chemistry, recent efforts have focused on developing more sustainable synthetic routes to 3-(Thiophen-3-yl)morpholine. This aligns with current trends in "green synthesis of heterocycles" and "sustainable pharmaceutical intermediates," topics that frequently appear in scientific literature searches.
The analytical characterization of 3-(Thiophen-3-yl)morpholine typically involves standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's purity and identity, which are critical for both pharmaceutical and material science applications where researchers often search for "characterization of heterocyclic compounds."
Looking forward, the versatility of 3-(Thiophen-3-yl)morpholine suggests it will continue to play an important role in multiple research areas. Its dual applicability in life sciences and materials science makes it particularly valuable in interdisciplinary research, a growing trend in modern scientific inquiry.
For researchers considering working with 3-(Thiophen-3-yl)morpholine, it's worth noting that several commercial suppliers now offer this compound in various quantities and purities. The availability of this specialty chemical has improved significantly in recent years, reflecting its growing importance in research and development.
In conclusion, 3-(Thiophen-3-yl)morpholine (CAS 1270385-91-5) represents a fascinating example of how hybrid heterocyclic structures can bridge different scientific disciplines. Its unique combination of properties continues to inspire innovation in both pharmaceutical development and advanced materials research, making it a compound worth watching in coming years.
1270385-91-5 (3-(Thiophen-3-yl)morpholine) Related Products
- 953906-27-9(2-(morpholin-4-yl)-2-(thiophen-3-yl)ethan-1-amine)
- 1566981-87-0(3-2-(thiophen-3-yl)ethylmorpholine)
- 2172573-08-7(2,2-diethyl-3-(thiophen-3-yl)morpholine)
- 1019480-23-9((1-methoxypropan-2-yl)(thiophen-3-yl)methylamine)
- 1785201-23-1(3-(4-methylthiophen-3-yl)morpholine)
- 2172604-96-3(2,2-dimethyl-3-(thiophen-3-yl)morpholine)
- 1212949-95-5((R)-3-(Thiophen-3-yl)morpholine)
- 1855465-77-8(3-(5-Bromothiophen-3-yl)morpholine)
- 1337262-79-9(3-(2,5-dimethylthiophen-3-yl)morpholine)
- 1213168-12-7((S)-3-(Thiophen-3-yl)morpholine)